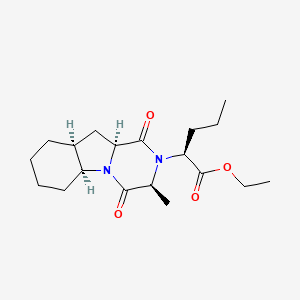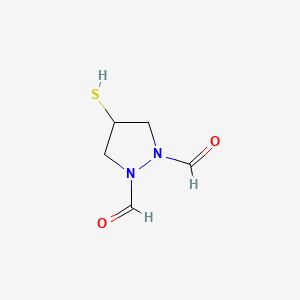
Methdilazine-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methdilazine-d4 Hydrochloride is a deuterated form of Methdilazine Hydrochloride, a phenothiazine derivative with antihistaminic activity. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Methdilazine, as the deuterium atoms provide a distinct mass spectrometric signature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methdilazine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Methdilazine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction typically involves the following steps:
N-Alkylation: The starting material, phenothiazine, is alkylated with a deuterated alkyl halide in the presence of a base such as sodium hydride.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrrolidine ring.
Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is carefully monitored to maintain the deuterium content in the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methdilazine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom in the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of Methdilazine-d4.
Reduction: Reduced forms of Methdilazine-d4.
Substitution: Substituted derivatives with various alkyl groups.
Applications De Recherche Scientifique
Methdilazine-d4 Hydrochloride is widely used in scientific research for the following applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Methdilazine in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Methdilazine.
Drug Interaction Studies: Examining the interactions of Methdilazine with other drugs and their impact on its pharmacokinetics.
Analytical Chemistry: Using Methdilazine-d4 as an internal standard in mass spectrometric analysis to quantify Methdilazine in biological samples
Mécanisme D'action
Methdilazine-d4 Hydrochloride exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as sneezing, itching, and runny nose. The deuterium atoms in Methdilazine-d4 do not alter the pharmacological activity of the compound but provide a distinct mass spectrometric signature for analytical purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methdilazine Hydrochloride: The non-deuterated form of Methdilazine-d4 Hydrochloride.
Chlorpromazine: Another phenothiazine derivative with antipsychotic and antihistaminic properties.
Trifluoperazine: A phenothiazine derivative used as an antipsychotic agent
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature. This makes it particularly useful in pharmacokinetic and metabolism studies, allowing for precise quantification and identification of Methdilazine and its metabolites in biological samples.
Propriétés
Numéro CAS |
1330055-82-7 |
|---|---|
Formule moléculaire |
C18H21ClN2S |
Poids moléculaire |
336.914 |
Nom IUPAC |
10-[dideuterio-(5,5-dideuterio-1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H/i11D2,13D2; |
Clé InChI |
IEISBKIVLDXSMZ-XZAFBHDOSA-N |
SMILES |
CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Synonymes |
10-[(1-Methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine-d4 Hydrochloride; Dilosyn-d4; Disyncran-d4; Methdilazine-d4 MonoHydrochloride; NSC 169091-d4; Tacaryl-d4; Tacaryl-d4 Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


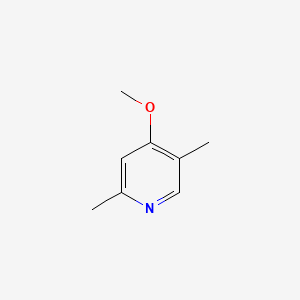
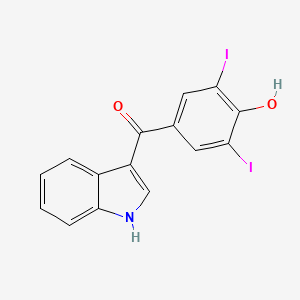
![4-[[2-[[2-Chloro-4-[3-chloro-4-[[1,3-dioxo-1-(4-sulfonatoanilino)butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxobutanoyl]amino]benzenesulfonate;dimethyl(dioctadecyl)azanium](/img/structure/B590087.png)
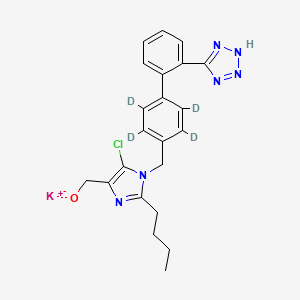

![3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide](/img/structure/B590090.png)
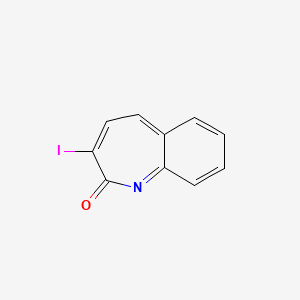
![4H-[1,3]Oxazolo[3,2-a][1,2]oxazolo[4,5-e]pyridine](/img/structure/B590095.png)
